molecular formula C16H13BrClN3 B13016223 4-(4-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

4-(4-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

Cat. No.: B13016223
M. Wt: 362.65 g/mol
InChI Key: JQAQMYNQTVGESK-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes a bromophenyl group, a chloro group, and a naphthyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a bromophenyl derivative, the compound can be synthesized through a series of reactions including halogenation, nitration, and cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(4-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is unique due to its specific naphthyridine ring system, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H13BrClN3

Molecular Weight

362.65 g/mol

IUPAC Name

4-(4-bromophenyl)-2-chloro-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile

InChI

InChI=1S/C16H13BrClN3/c1-21-7-6-14-13(9-21)15(12(8-19)16(18)20-14)10-2-4-11(17)5-3-10/h2-5H,6-7,9H2,1H3

InChI Key

JQAQMYNQTVGESK-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C(=C(C(=N2)Cl)C#N)C3=CC=C(C=C3)Br

Origin of Product

United States

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